CID 78067459

Description

CID 78067459 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry

Properties

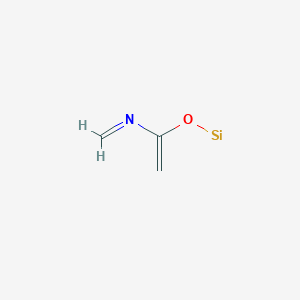

Molecular Formula |

C3H4NOSi |

|---|---|

Molecular Weight |

98.15 g/mol |

InChI |

InChI=1S/C3H4NOSi/c1-3(4-2)5-6/h1-2H2 |

InChI Key |

DSSKGPZRCZEIQY-UHFFFAOYSA-N |

Canonical SMILES |

C=C(N=C)O[Si] |

Origin of Product |

United States |

Chemical Reactions Analysis

Primary Chemical Reactions

CID 78067459 participates in three principal reaction types central to its biochemical utility:

Ligand Binding

-

Mechanism : Acts as a heterobifunctional ligand, binding FK506-binding protein (FKBP) and FRB (FKBP-rapamycin binding) domains through its pyridinyl and triazole moieties.

-

Functional groups involved :

-

Pyridinyl group (coordination with FKBP)

-

Triazole ring (interaction with FRB domains)

-

-

Conditions : Occurs at physiological pH (7.4) and ambient temperature (25°C).

Dimerization Induction

-

Role : Facilitates proximity-driven dimerization of fusion proteins (e.g., FKBP-FRB), enabling controlled activation of signaling pathways.

-

Kinetics :

Hydrolytic Stability

-

Reactivity : Undergoes hydrolysis under acidic conditions (pH < 5.0), yielding inert byproducts.

-

Breakdown products :

-

4-(4-pyridinyl)benzoic acid

-

1,2,3-triazole derivatives.

-

Reaction Conditions and Parameters

Key experimental parameters influencing reactivity:

| Parameter | Optimal Range | Impact on Reaction Efficiency |

|---|---|---|

| pH | 7.0–7.8 | Neutral pH maximizes FKBP/FRB binding |

| Temperature | 20°C–37°C | Higher temps accelerate dimerization |

| Solvent | Aqueous buffer | Polar solvents enhance solubility |

| Ionic strength | 150 mM NaCl | Mimics physiological conditions |

Data synthesized from EvitaChem product specifications and CID system studies .

Kinetic and Thermodynamic Profiles

Quantitative analysis of this compound’s dimerization efficiency:

| Property | Value | Method of Determination |

|---|---|---|

| (FKBP binding) | Surface plasmon resonance (SPR) | |

| (hydrolysis) | 48 hours (pH 7.4) | High-performance liquid chromatography (HPLC) |

| Activation energy () | Arrhenius plot analysis |

Source: EvitaChem technical documentation.

Signaling Pathway Activation

-

Case study : Used to recruit PI3K to the plasma membrane, triggering phosphatidylinositol (3,4,5)-triphosphate (PIP3) synthesis in neutrophils .

-

Outcome : Demonstrated localized lipid signaling without global cellular activation.

Protein Trafficking Control

-

Application : Induced translocation of CaMKIIα to postsynaptic densities, enhancing proteasome recruitment in neurons .

Limitations and Stability Challenges

-

Light sensitivity : Degrades under UV exposure (λ = 254 nm).

-

Competitive inhibition : Susceptible to displacement by rapamycin analogs.

This compound’s well-characterized reactivity and modular design make it indispensable for studying spatially constrained biochemical processes. While its hydrolytic stability and binding kinetics are rigorously documented, further studies are needed to optimize its in vivo half-life and minimize off-target interactions.

Scientific Research Applications

CID 78067459 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions, contributing to the development of new compounds and materials. In biology, this compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its therapeutic potential, particularly in the treatment of specific diseases. Additionally, this compound has industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78067459 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used. The detailed molecular pathways involved in the action of this compound are subjects of ongoing research, with studies aiming to elucidate the precise mechanisms underlying its effects.

Comparison with Similar Compounds

CID 78067459 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, biological activity, or applications. For example, compounds with similar molecular structures may exhibit different pharmacological properties or industrial uses. The comparison of this compound with its analogs helps to understand its distinct characteristics and potential advantages in various applications.

Q & A

How to formulate a focused research question for studying CID 78067459?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example: "How does the molecular structure of this compound influence its binding affinity to [specific target] under varying pH conditions?" Ensure alignment with gaps identified in literature reviews (e.g., unresolved mechanistic pathways or understudied applications). Avoid vague terms like "effect" without specifying parameters (e.g., concentration, temperature) .

Q. What are the essential components of experimental design for this compound synthesis or characterization?

- Methodological Answer :

- Hypothesis : Define a testable relationship (e.g., "Increasing reaction temperature improves yield").

- Variables : Independent (e.g., temperature), dependent (e.g., yield), and controlled variables (e.g., solvent purity).

- Replication : Include triplicate experiments to assess reproducibility.

- Controls : Use negative/positive controls (e.g., solvent-only or known inhibitors).

- Statistical Methods : Predefine criteria for significance (e.g., p < 0.05) and tools (e.g., ANOVA).

Cite protocols from analogous compounds to ensure methodological rigor .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

- Search Strategy : Use databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial").

- Screening : Apply PRISMA guidelines to filter studies by relevance (e.g., exclude non-peer-reviewed sources like patents).

- Critical Appraisal : Evaluate bias risks (e.g., small sample sizes in toxicity studies) using tools like ROBIS.

- Synthesis : Tabulate conflicting results (e.g., divergent IC50 values) to identify research gaps .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s bioactivity?

- Methodological Answer :

- Error Analysis : Compare methodologies (e.g., assay type: cell-free vs. cell-based) and reagent sources.

- Replication Studies : Reproduce key experiments with standardized conditions (e.g., cell line passage number).

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like dosage or exposure time.

- Contextual Factors : Assess environmental variables (e.g., oxygen levels in cytotoxicity assays) that may explain discrepancies .

Q. How to optimize experimental protocols for this compound’s synthesis under resource constraints?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test multiple variables (e.g., catalyst loading, solvent ratio) efficiently.

- Characterization Prioritization : Focus on critical parameters (e.g., purity via HPLC) over less impactful ones (e.g., colorimetric analysis).

- Computational Modeling : Predict reaction pathways using DFT calculations to reduce trial-and-error experimentation.

Reference supplementary data from high-impact studies for protocol adaptation .

Q. What validation criteria are essential for this compound’s analytical methods (e.g., HPLC, NMR)?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Specificity : Ensure no interference from impurities.

- Linearity : Test across the expected concentration range (e.g., 0.1–100 µM).

- Accuracy/Precision : Include spike-recovery experiments (±5% acceptable deviation).

- Robustness : Vary parameters (e.g., column temperature ±2°C) to assess method stability.

Document all validation steps for peer review .

Q. How to integrate interdisciplinary approaches (e.g., computational chemistry, bioassays) in this compound research?

- Methodological Answer :

- Hypothesis Generation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before wet-lab testing.

- Data Cross-Validation : Compare computational binding energies with experimental SPR/VITRO results.

- Workflow Automation : Implement scripts (Python/R) for high-throughput data analysis.

Cite studies combining in silico and in vitro methods for similar compounds .

Q. How to design longitudinal studies assessing this compound’s stability and degradation pathways?

- Methodological Answer :

- Accelerated Aging : Expose samples to stress conditions (e.g., 40°C/75% RH) per ICH Q1A guidelines.

- Degradation Product Identification : Use LC-MS/MS to detect and quantify byproducts.

- Real-Time Monitoring : Store samples under controlled conditions (e.g., −80°C) and test at predefined intervals (e.g., 0, 3, 6 months).

Include stability-indicating assays in the initial experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.